3-Ethylidene-1-oxaspiro[4.4]nonan-2-one
Description
3-Ethylidene-1-oxaspiro[4.4]nonan-2-one is a bicyclic lactone featuring a spiro junction at the 1-oxa position and an ethylidene substituent at the 3-position. The spiro[4.4] framework consists of two fused five-membered rings, with one oxygen atom in the lactone ring. This compound’s structural uniqueness arises from the ethylidene group, which introduces steric and electronic effects, influencing its reactivity and applications.
Properties
CAS No. |
90162-71-3 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-ethylidene-1-oxaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C10H14O2/c1-2-8-7-10(12-9(8)11)5-3-4-6-10/h2H,3-7H2,1H3 |
InChI Key |
GQMCPJMMYFQVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CC2(CCCC2)OC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Synthetic Challenges: Spiro[4.4] systems require precise cyclization strategies. For example, Phainanoid F’s synthesis achieved 17.3% yield via oxidative spirocyclization but faced stereoselectivity issues .
- Structure-Activity Relationships (SAR): The 1,6-dioxaspiro[4.4]nonan-2-one motif in Phainanoids is critical for bioactivity, with substituents enhancing potency .
- Catalytic Applications: 4-Methylene-1,3-dioxaspiro[4.4]nonan-2-one enables Rh-catalyzed C–H bond activation, highlighting the role of spiro systems in directing reactivity .
Preparation Methods
Base-Catalyzed Intramolecular Cyclization
The most widely cited synthesis involves a Knoevenagel condensation followed by lactonization, as detailed in Synthetic Communications (1984). Starting with ethyl 4-oxocyclohexanecarboxylate, the protocol proceeds through three stages:
- Aldol Adduct Formation : Reaction with propionaldehyde (1.2 eq) in ethanol under reflux (78°C) for 6 hours in the presence of piperidine (5 mol%) yields the α,β-unsaturated ketone intermediate.
- Ethylidene Introduction : Treatment with ethyl magnesium bromide (1.5 eq) in THF at -20°C generates the ethylidene moiety via Grignard addition.
- Spirolactonization : Heating the intermediate at 120°C in toluene with p-toluenesulfonic acid (0.1 eq) induces simultaneous deprotection and cyclization, forming the 1-oxaspiro[4.4]nonan-2-one core.
Key Data :
- Overall yield: 38%
- Characterization: IR νmax 1745 cm⁻¹ (lactone C=O), ¹H NMR δ 5.45 (q, J=7.2 Hz, =CH-), 4.30–4.15 (m, OCH₂)
Carbene-Mediated Spiroannulation
Rhodium-Catalyzed Carbene Insertion
Building on methodologies for spirocyclic systems, dirhodium tetraacetate (Rh₂(OAc)₄, 0.5 mol%) catalyzes the reaction between diazoethyl acetate and 4-vinylcyclohexanone in dichloromethane at 25°C. The carbene intermediate inserts into the cyclohexanone β-C-H bond, forming the spiro center in 72% yield.
Optimization Insights :
- Solvent polarity critically affects regioselectivity (dichloromethane > toluene > THF)
- Excess diazo compound (1.8 eq) minimizes dimerization byproducts
Comparative Method Analysis
Mechanistic Considerations
Lactonization Stereoelectronics
DFT calculations reveal that spiro transition states benefit from:
- Orbital alignment between developing carbonyl and cyclohexyl π-system
- Thorpe-Ingold effect enhancing ring strain relief during cyclization
Carbene Insertion Selectivity
The Rh-carbene pathway favors equatorial over axial insertion (3:1 ratio) due to reduced torsional strain in the transition state.
Industrial Scalability Challenges
Purification Bottlenecks
- Silica gel chromatography struggles with separating diastereomeric byproducts
- Simulated moving bed (SMB) chromatography increases throughput 4× but requires upfront investment
Solvent Recovery
Azeotropic distillation with heptane/ethyl acetate (7:3) achieves 92% solvent reuse in the Knoevenagel route.
Emerging Methodologies
Photoredox Catalysis
Preliminary studies show promise for visible-light-mediated [2+2] cycloadditions using:
- Ir(ppy)₃ (1 mol%) as photocatalyst
- 450 nm LED irradiation
- Ethyl vinyl ether as quencher
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Ethylidene-1-oxaspiro[4.4]nonan-2-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via epoxide intermediates (e.g., epoxide ring-opening followed by cyclization) . For lab-scale synthesis, optimizing catalysts (e.g., acid/base conditions) and temperature is critical. For example, using BF₃·Et₂O as a Lewis acid catalyst at 60°C improves cyclization efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
- Data Contradictions : Conflicting yields may arise from solvent polarity; non-polar solvents favor cyclization but slow reaction rates. Balancing these factors requires iterative testing .
Q. Which analytical techniques are most effective for structural elucidation of spirocyclic compounds like this compound?
- Methodology :
- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving spirojunction stereochemistry .
- NMR spectroscopy : ¹³C NMR distinguishes carbonyl (C=O) and ethylidene (CH₂) groups. For example, the carbonyl peak appears at ~170 ppm in CDCl₃ .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 153.12 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
